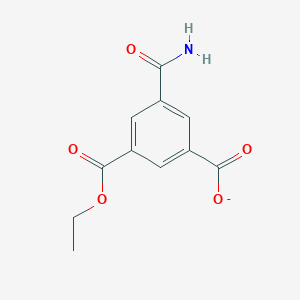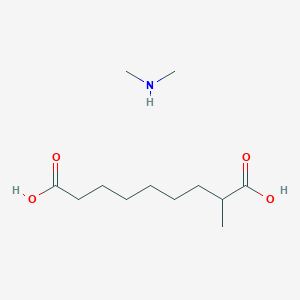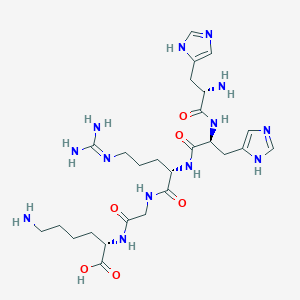
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- is a peptide compound composed of the amino acids lysine, histidine, arginine, and glycine. This compound is known for its potential biological activities, including immunomodulatory and anti-inflammatory effects. It is often studied for its applications in various fields such as medicine, biology, and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-lysine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-histidine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-histidine, L-arginine, glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form histidyl radicals.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Histidyl radicals or oxidized peptide fragments.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with substituted amino groups.
Scientific Research Applications
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors on cell surfaces, influencing cellular responses.
Pathways Involved: It may modulate signaling pathways related to inflammation and immune response, such as the NF-κB pathway.
Comparison with Similar Compounds
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- can be compared to other similar peptides:
Glycyl-L-histidyl-L-lysine: Known for its wound healing and anti-inflammatory properties.
L-lysyl-L-histidyl-L-arginyl: Studied for its role in cellular signaling and immune modulation.
Similar Compounds
- Glycyl-L-histidyl-L-lysine
- L-lysyl-L-histidyl-L-arginyl
- L-arginyl-L-histidyl-L-lysyl
These comparisons highlight the unique combination of amino acids in L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- and its specific biological activities.
Properties
CAS No. |
391652-67-8 |
|---|---|
Molecular Formula |
C26H43N13O6 |
Molecular Weight |
633.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H43N13O6/c27-6-2-1-4-19(25(44)45)37-21(40)12-34-23(42)18(5-3-7-33-26(29)30)38-24(43)20(9-16-11-32-14-36-16)39-22(41)17(28)8-15-10-31-13-35-15/h10-11,13-14,17-20H,1-9,12,27-28H2,(H,31,35)(H,32,36)(H,34,42)(H,37,40)(H,38,43)(H,39,41)(H,44,45)(H4,29,30,33)/t17-,18-,19-,20-/m0/s1 |
InChI Key |
BYUXJCZERSGMCM-MUGJNUQGSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


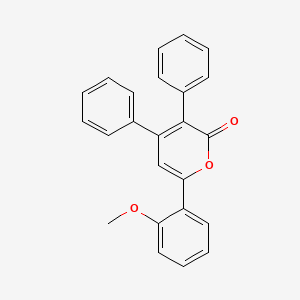
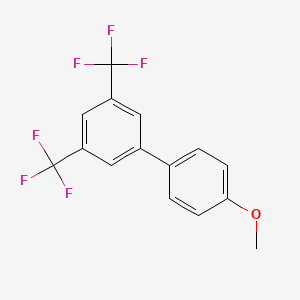
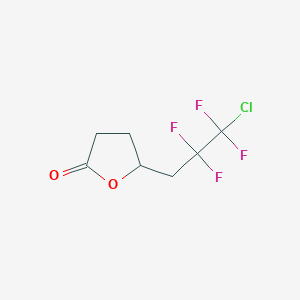
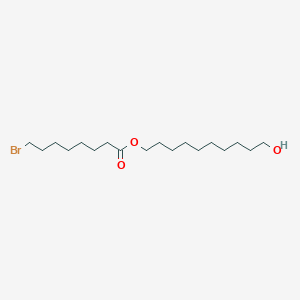

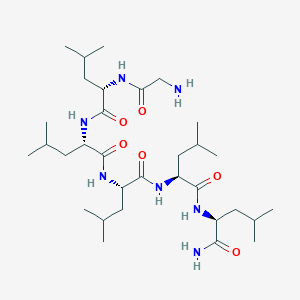
![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
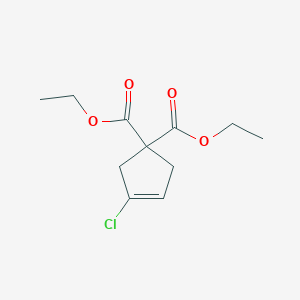
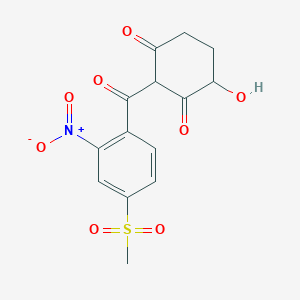
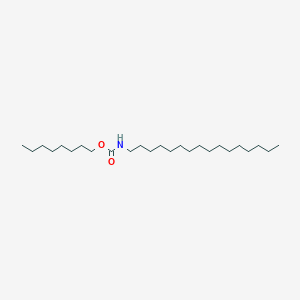
![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
